molecular formula C14H12N2O B8454189 8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine

8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine

Cat. No. B8454189
M. Wt: 224.26 g/mol
InChI Key: GDYSTSFOXNAZAY-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 2c (yield: 92%); mp 85-87° C.; IR (KBr) 2926, 1731, 1605, 1481, 1371 cm−1; 1H NMR (400 MHz, CDCl3) δ 4.95 (s, 2H), 6.71 (t, 1H, J=7 Hz), 7.05 (d, 1H, J=7 Hz), 7.32 (t, 1H, J=7.5 Hz), 7.42 (t, 2H, J=7.5 Hz), 7.81 (s, 1H), 7.92 (d, 2H, J=7.5 Hz), 8.00 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 62.4, 108.2, 112.5, 121.5, 124.6, 126.1, 128.1, 128.6, 129.6, 133.3, 144.6, 145.0; MS m/z 224 (M+, 52), 223 (100), 195 (50), 91 (26), 78 (30), 51 (28).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]3[C:14]([C:15](OCC)=[O:16])=[CH:13][CH:12]=[CH:11][N:10]3[CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[K+].[Br-]>>[OH:16][CH2:15][C:14]1[C:9]2[N:10]([CH:20]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[N:8]=2)[CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC=C2C(=O)OCC)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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